molecular formula C19H19BrN2O3S B4835238 1-tert-butyl-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 5-bromo-2-furoate

1-tert-butyl-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 5-bromo-2-furoate

Cat. No. B4835238
M. Wt: 435.3 g/mol
InChI Key: XAFSNMGPXHHNNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butyl-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 5-bromo-2-furoate is a chemical compound that has gained significant interest in the scientific community due to its potential use in medicinal chemistry. This compound is known for its unique molecular structure and has been studied extensively for its various properties.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 5-bromo-2-furoate is not fully understood. However, it is believed to exert its pharmacological effects through various pathways, including inhibition of inflammatory mediators, induction of apoptosis, and inhibition of cell proliferation.
Biochemical and Physiological Effects:
1-tert-butyl-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 5-bromo-2-furoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. It also induces apoptosis in cancer cells and inhibits cell proliferation. Additionally, this compound has been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-tert-butyl-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 5-bromo-2-furoate in lab experiments is its unique molecular structure, which makes it an interesting compound to study. Additionally, this compound has been shown to have various pharmacological activities, which makes it a potential candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited availability, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for the research on 1-tert-butyl-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 5-bromo-2-furoate. One potential direction is to further investigate its mechanism of action to better understand how it exerts its pharmacological effects. Additionally, this compound could be further studied for its potential use in the treatment of various diseases, including cancer and inflammatory disorders. Finally, more research could be done to improve the synthesis methods for this compound to make it more readily available for research purposes.

Scientific Research Applications

1-tert-butyl-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 5-bromo-2-furoate has been extensively studied for its potential use in medicinal chemistry. It has been shown to have various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and inflammatory disorders.

properties

IUPAC Name

(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O3S/c1-12-16(26-13-8-6-5-7-9-13)17(22(21-12)19(2,3)4)25-18(23)14-10-11-15(20)24-14/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFSNMGPXHHNNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC=C(O3)Br)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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